Halosulfuron-methyl

Übersicht

Beschreibung

Sempra ist ein selektives Herbizid, das hauptsächlich zur Bekämpfung von Zypergräsern und anderen Unkräutern in verschiedenen Kulturen eingesetzt wird. Der Wirkstoff in Sempra ist Halosulfuron-methyl, das zur Familie der Sulfonylharnstoff-Herbizide gehört . Diese Verbindung ist bekannt für ihre Wirksamkeit bei der Hemmung des Wachstums von Unkräutern, indem sie auf bestimmte Enzyme zielt, die für die Pflanzenentwicklung unerlässlich sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Halosulfuron-methyl umfasst mehrere Schritte, beginnend mit der Herstellung der Sulfonylharnstoff-Kernstruktur. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung des Sulfonylchlorids: Dies beinhaltet die Reaktion eines Sulfonamids mit Thionylchlorid.

Kupplung mit einem Amin: Das Sulfonylchlorid wird dann mit einem Amin umgesetzt, um den Sulfonylharnstoff zu bilden.

Methylierung: Der letzte Schritt beinhaltet die Methylierung des Sulfonylharnstoffs, um this compound zu erzeugen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Qualität und Konsistenz des Herbizids zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Halosulfuron-methyl unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysieren, was zum Abbau der Sulfonylharnstoff-Struktur führt.

Oxidation: this compound kann oxidiert werden, um verschiedene Nebenprodukte zu bilden, abhängig von den Bedingungen und Reagenzien, die verwendet werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit Wasser oder wässrigen Lösungen von Säuren oder Basen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Alkohole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Hydrolyse von this compound Sulfonamidderivate erzeugen, während Oxidation zur Bildung von Sulfonsäuren führen kann .

Wissenschaftliche Forschungsanwendungen

Halosulfuron-methyl is a herbicide used for weed control in various crops and environments. Research indicates its effectiveness in managing specific weed species, its behavior in the environment, and its potential for removal from aqueous solutions.

Scientific Research Applications

Weed Control: this compound is effective for controlling weeds in crops such as rice and maize . Studies have evaluated its efficacy in managing Cyperus rotundus, also known as purple nutsedge, a common and troublesome weed .

- This compound, when applied post-emergence, significantly reduces the number and mass of tubers of Cyperus rotundus .

- Doses greater than 70.30 g ha-1 of halosulfuron methyl were efficient in controlling C. rotundus, regardless of light availability, although the weed was managed faster under full sunlight .

- In a shaded environment, a dose of 28.13 g ha-1 was sufficient to reduce 96.74% of the dry mass and 91.33% of the number of C. rotundus tubers .

- In another study, halosulfuron methyl, at 15 days after application (DDA), showed weed control higher than 90% .

Biosorption: Neem seed powder (NSP) can remove this compound from aqueous media .

- Maximum removal (54%) was achieved in an acidic medium (pH 3.0) .

- The surface of NSP is positively charged below pH 6.6, favoring anionic sorption .

- The Langmuir model was found to be the principal model to explain the removal of halosulfuron methyl, and the maximum monolayer sorption capacity was determined to be 200 mg g-1 .

- The removal of halosulfuron methyl is exothermic and spontaneous at low temperatures .

Environmental Impact and Risk Assessment: this compound's impact on the environment is considered in cumulative risk assessments . These assessments aim to evaluate the combined effects of multiple chemicals, including those with dissimilar modes of action, to provide a comprehensive understanding of potential risks .

- It is feasible and justifiable to utilize cumulative risk assessment (CRA) methods and tiered framework analyses for combinations of dissimilarly acting chemicals .

- One unified approach can deal with mixtures in regulatory practice, irrespective of modes of action .

Light Restriction: Light restriction associated with halosulfuron methyl application efficiently reduces the number and mass of tubers of Cyperus rotundus L .

Factors Affecting Removal

- Solution pH The removal of halosulfuron methyl depends on the pH of the solution, with maximal removal (54%) achieved in an acidic medium (i.e., pH 3.0) .

- NSP Dosage The removal percentage of halosulfuron methyl increases with the progress of the sorbent dose .

- Contact Time The percent removal of halosulfuron methyl onto NSP increases as contact time increases, reaching equilibrium within 70 minutes .

Wirkmechanismus

Halosulfuron-methyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant . The molecular targets and pathways involved in this process are well-characterized, making this compound a valuable tool for studying plant biochemistry .

Vergleich Mit ähnlichen Verbindungen

Halosulfuron-methyl ist unter den Sulfonylharnstoff-Herbiziden einzigartig aufgrund seiner hohen Selektivität und Wirksamkeit gegen Zypergräser. Ähnliche Verbindungen umfassen:

Glean: Ein weiteres Sulfonylharnstoff-Herbizid mit einem breiteren Wirkungsspektrum.

Ally: Bekannt für seinen Einsatz zur Bekämpfung von breitblättrigen Unkräutern.

Logran: Wirksam gegen eine breite Palette von Gräsern und breitblättrigen Unkräutern.

Eclipse: Wird für die Nachlaufbekämpfung von Unkräutern in verschiedenen Kulturen eingesetzt.

Broadstrike: Bekannt für seine Restwirkung und Wirksamkeit gegen eine Vielzahl von Unkräutern.

This compound zeichnet sich durch seine spezifische Aktivität gegen Zypergräser und seine relativ geringe Toxizität für Nicht-Zielpflanzen und -tiere aus .

Biologische Aktivität

Halosulfuron-methyl is a selective herbicide primarily used for controlling sedges and certain broadleaf weeds in various crops. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural practices. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and case studies.

This compound functions as an acetolactate synthase (ALS) inhibitor, disrupting the synthesis of branched-chain amino acids (leucine, isoleucine, and valine) in susceptible plants. This inhibition leads to the cessation of growth and ultimately plant death. The compound's selectivity allows it to target specific weed species while minimizing damage to crops.

Efficacy in Weed Control

Research has demonstrated this compound's effectiveness against various weed species. A study evaluating its bioefficacy in bottle gourd indicated significant control over sedges, showcasing its potential for integrated weed management strategies . Another investigation into its application in rice fields reported substantial reductions in water primrose (Ludwigia spp.) coverage without adverse effects on the rice crop .

Sub-Acute Toxicity in Animal Models

A study conducted on male albino rats assessed the sub-acute toxicity of this compound. The findings indicated dose-dependent effects on hematological parameters, with significant reductions in red blood cell (RBC) counts and increases in white blood cell (WBC) counts observed at higher doses. Liver function tests showed elevated levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver damage .

Table 1: Hematological Parameters in Rats Treated with this compound

| Dose (mg/kg/day) | RBC Count (x10^6/µL) | WBC Count (x10^3/µL) | AST (U/mL) | ALT (U/mL) |

|---|---|---|---|---|

| Control | 6.5 | 8.0 | 64 | 33.67 |

| 100 | 5.8 | 9.5 | 70 | 38.00 |

| 200 | 5.0 | 10.2 | 75.33 | 44.33 |

| 326 | 4.2 | 11.0 | 84 | 54.33 |

Environmental Impact and Degradation

The degradation of this compound in different soil types has been studied to understand its environmental persistence and potential risks to non-target organisms. A study showed that soil conditions significantly affect the degradation rate of this compound, with variations observed between sandy and clay soils .

Table 2: Degradation Rates of this compound in Different Soils

| Soil Type | Degradation Half-Life (Days) |

|---|---|

| Sandy Soil | 15 |

| Clay Soil | 30 |

Human Health Considerations

Toxicological evaluations have classified this compound as having low acute toxicity for oral and inhalation exposure, with no significant skin or eye irritancy noted . However, some cases of exposure have resulted in mild symptoms such as dizziness and skin irritation, emphasizing the need for proper handling procedures during application.

Case Studies

- Weed Control Efficacy : In a field trial conducted in India, this compound effectively controlled Cyperus rotundus (purple nutsedge), leading to improved crop yields without detrimental effects on surrounding flora .

- Biosorption Studies : Research into biosorption techniques indicated that neem seed powder could effectively remove this compound from aqueous solutions, suggesting potential applications for environmental remediation .

Eigenschaften

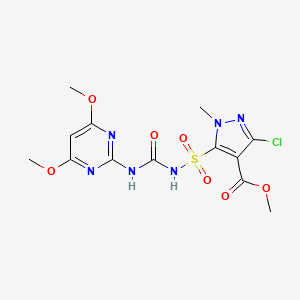

IUPAC Name |

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGZEUWROYGLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034650 | |

| Record name | Halosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halosulfuron-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100784-20-1 | |

| Record name | Halosulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100784-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halosulfuron-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100784201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halosulfuron-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 177 °C | |

| Record name | Halosulfuron-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.